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Compound of Interest

Compound Name: 3,9-Dodecadiyne

Cat. No.: B1329876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and reactivity of 3,9-dodecadiyne. All quantitative data is presented in
structured tables, and key experimental methodologies are detailed. Visual diagrams generated
using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical and Physical Properties

3,9-Dodecadiyne is an internal diyne with the molecular formula C12H1s and a molecular
weight of 162.27 g/mol .[1][2] It is a clear, colorless to light yellow or orange liquid.[3] This
section summarizes its key physical and computed properties.

Physical Properties
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Property Value Unit Reference
Boiling Point 55-58 /0.5 °C/mmHg [3114]
Density 0.809 g/mL at 25 °C [3114]
Refractive Index
1.465 [31[4]

(n2°/D)
Flash Point 203 °F [3]
Melting Point

_ -9.25 °C [3]
(estimate)

Computed Properties

The following table presents computed physicochemical and thermodynamic properties for 3,9-
dodecadiyne. These values are calculated using computational models and provide valuable
estimations for its behavior.
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Property Value Unit Source
Molecular Weight 162.27 g/mol [1112]
Exact Mass 162.140850574 Da [1]
Octanol/Water
Partition Coefficient 3.374 Crippen Calculated
(logP)
Water Solubility )
-4.43 mol/L Crippen Calculated
(log10WS)
McGowan's
Characteristic Volume  162.740 mi/mol McGowan Calculated
(McVol)
Ideal Gas Heat
] J/molxK Joback Calculated

Capacity (Cp,gas)
Standard Gibbs Free
Energy of Formation 455.76 kJ/mol Joback Calculated
(AfG®)
Enthalpy of Formation
at Standard 253.59 kJ/mol Joback Calculated
Conditions (AfH°gas)
Enthalpy of Fusion at
Standard Conditions 33.08 kJ/mol Joback Calculated
(AfusH®)
Enthalpy of
Vaporization at

- 46.61 kJ/mol Joback Calculated
Standard Conditions
(AvapH®)
Critical Pressure (Pc) 2379.54 kPa Joback Calculated
Normal Boiling Point

] 491.96 K Joback Calculated

Temperature (Tboil)
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Critical Temperature

696.84 K Joback Calculated
(Te)
Normal Melting
) ) 437.20 K Joback Calculated
(Fusion) Point (Tfus)
Critical Volume (Vc¢) 0.631 m3/kmol Joback Calculated

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3,9-dodecadiyne.
The following is a summary of available spectral information.

Spectroscopy Type Instrument Technique Source

Bruker Tensor 27 FT-

FTIR Neat [1]
IR
Bruker Tensor 27 FT- ATR-Neat

ATR-IR [1]
IR (DuraSamplIR 1)

Bruker MultiRAM
Raman Stand Alone FT- FT-Raman [1]

Raman Spectrometer

Mass Spectrometry Electron lonization [5]

Experimental Protocols
Proposed Synthesis of 3,9-Dodecadiyne

While a specific detailed protocol for the synthesis of 3,9-dodecadiyne is not readily available
in the searched literature, a general and robust method for the preparation of internal alkynes is
the alkylation of a terminal alkyne. The following proposed protocol is adapted from the
synthesis of 3-undecyne. This synthesis involves the deprotonation of a terminal alkyne with a
strong base to form an acetylide anion, followed by a nucleophilic substitution (Sn2) reaction
with an alkyl halide. Given the symmetrical nature of 3,9-dodecadiyne, a plausible approach
involves the coupling of two molecules of 1-hexyne. A more direct, though likely more complex,
approach would involve the double alkylation of a central C4 unit. A more straightforward
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retrosynthetic analysis suggests the coupling of a Ce unit with a Ce unit, for example, the
reaction of the acetylide of 1-hexyne with a 6-halo-2-hexyne, or more practically, the double
alkylation of a smaller diyne.

A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.
Reaction:
1,7-Octadiyne + 2 Bromoethane - 3,9-Dodecadiyne

Materials and Reagents:

1,7-Octadiyne

o Bromoethane

e n-Butyllithium (n-BuLi) in hexanes

e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride solution
 Diethyl ether

e Brine

e Anhydrous magnesium sulfate

Procedure:

» Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry
nitrogen.

o Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry
ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.
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» Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly
added to the stirred solution via the dropping funnel, ensuring the temperature is maintained
below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C
and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.

» Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of
bromoethane are added dropwise via the dropping funnel.

o Workup: After the addition, the reaction is allowed to slowly warm to room temperature and
stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous
ammonium chloride solution.

o Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is
extracted three times with diethyl ether.

» Purification: The combined organic layers are washed with brine and dried over anhydrous
magnesium sulfate. The solution is filtered, and the solvent is removed under reduced
pressure using a rotary evaporator. The crude product is then purified by fractional distillation
under reduced pressure to yield pure 3,9-dodecadiyne.

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3,9-dodecadiyne.

Reactivity and Applications

3,9-Dodecadiyne serves as a versatile building block in organic synthesis, primarily due to the
reactivity of its two internal alkyne functionalities.

Polycyclotrimerization

3,9-Dodecadiyne can be used as a monomer in transition metal-catalyzed
polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).[3]
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[4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings,
leading to the formation of a complex, branched polymer structure.

Nickel-Catalyzed Cycloaddition

This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to
form substituted pyridines.[3][4] This transformation is a powerful method for the construction of
heterocyclic aromatic compounds. The general mechanism for such reactions often involves
the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to

Polycyclotrimerization
(Transition Metal Catalyst)
Nickel-Catalyzed
Cycloaddition
(with Aryl Nitrile)

Click to download full resolution via product page

form the pyridine ring.

3,9-Dodecadiyne

Caption: Key reactions of 3,9-dodecadiyne.

Starting Material for Complex Molecules

3,9-Dodecadiyne can also serve as a starting material for the synthesis of more complex
polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-
tetrahydroanthracene.[3][4]

Safety Information

3,9-Dodecadiyne is associated with the following hazard statements:
e H315: Causes skin irritation.
o H319: Causes serious eye irritation.

» H335: May cause respiratory irritation.
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Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,
should be worn when handling this compound. All manipulations should be performed in a well-
ventilated fume hood.

Conclusion

3,9-Dodecadiyne is a valuable chemical intermediate with applications in polymer chemistry
and the synthesis of complex organic molecules. Its two internal alkyne groups provide a
platform for a variety of chemical transformations. This guide has summarized the key
experimental data and provided a plausible synthetic protocol, offering a valuable resource for
researchers in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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